The synthesis of 1,2-Dichloroethane can be achieved through several methods:
Technical details regarding these methods often include controlling reaction temperatures, pressures, and purities of reactants to maximize yield and minimize by-products.
1,2-Dichloroethane has a molecular formula of and a molecular weight of approximately 98.96 g/mol. The structure consists of two carbon atoms bonded to each other with two chlorine atoms attached to different carbon atoms.
1,2-Dichloroethane participates in several chemical reactions:
Technical details regarding these reactions include reaction conditions such as temperature, solvent choice, and catalysts used to facilitate desired pathways.
The mechanism of action for 1,2-Dichloroethane primarily revolves around its reactivity as a halogenated hydrocarbon:
Data on reaction kinetics and mechanisms can often be found in specialized chemical literature or databases.
Relevant data regarding these properties can be sourced from chemical safety data sheets and regulatory assessments .
1,2-Dichloroethane is utilized in various scientific and industrial applications:
The compound's versatility makes it valuable across multiple industries including pharmaceuticals, plastics manufacturing, and chemical synthesis .
The formation of EINECS 276-318-0 co-crystals via catalytic pathways represents a cutting-edge approach in supramolecular synthesis. While traditional co-crystallization relies on stochastic molecular recognition, catalytic methods employ Lewis acid mediators to accelerate and direct the assembly of phthalic acid and melamine components. Research demonstrates that zinc-diimine complexes serve as effective templates that reduce the activation energy for carboxylate-aminopyrimidine synthon formation by up to 40% compared to non-catalyzed systems [7]. This occurs through transient coordination of the catalyst to both reactants, pre-organizing them for optimal hydrogen bond formation.
The catalytic process follows a three-stage mechanism: (1) catalyst activation through solvent-assisted ligand dissociation, (2) supramolecular complexation with melamine via N···Zn dative bonds (bond strength: 15-25 kJ/mol), and (3) carboxylate-Zn interaction that positions phthalic acid for cyclic hydrogen bond formation. Kinetic studies reveal this pathway achieves co-crystal nucleation in under 30 minutes with near-quantitative yield at ambient temperature, contrasting with 8+ hours required for spontaneous crystallization [3]. Catalyst loading optimizes at 5-7 mol%, balancing efficiency against purification challenges.
Table 1: Catalytic Systems for EINECS 276-318-0 Co-Crystal Formation
Catalyst Type | Reaction Temp (°C) | Yield Increase (%) | Synthon Selectivity |
---|---|---|---|
Zn(II)-diimine | 25 | 92 | >95% R²₂(8) motif |
Cu(II)-pybox | 40 | 85 | 89% R²₂(8) motif |
Metal-free N-oxide | 25 | 78 | 82% R²₂(8) motif |
Zr-MOF | 60 | 95 | >97% R²₂(8) motif |
Solvent-free methodologies have revolutionized EINECS 276-318-0 production by eliminating the environmental burden of traditional solvothermal processes. These techniques leverage solid-state molecular diffusion under precisely controlled thermal profiles to achieve co-crystal formation. The most efficient approach involves stepwise temperature ramping: (1) 80°C for 15 minutes to induce molecular mobility, (2) 120°C for 5 minutes to initiate synthon formation, and (3) 150°C for 2 minutes to complete crystallization, followed by rapid quenching [3]. This profile reduces energy consumption by 65% compared to isothermal methods while maintaining 96.3% phase purity.
Industrial-scale implementation utilizes twin-screw extrusion with specialized barrel configurations:
This continuous process achieves space-time yields of 5.7 kg/h/m³, outperforming batch reactors by two orders of magnitude. The technique demonstrates particular advantages for photofunctional materials, where solvent absence prevents quenching of excited states. Resulting co-crystals exhibit enhanced quantum yields (Φ = 0.42) for potential OLED applications [6] [7].
Advanced reactor designs integrate Schlenkputer technology for oxygen-sensitive derivatives, maintaining sub-ppm O₂/H₂O levels throughout processing. The automated system achieves this through: (1) three vacuum/inert gas cycles (1.5 × 10⁻³ mbar), (2) perfluoroelastomer seals, and (3) gas-tight transfers using tube-in-tube connectors [5]. This enables synthesis of radical-containing co-crystals with half-lives exceeding 6 months at ambient conditions.
The structural integrity of EINECS 276-318-0 co-crystals arises from a sophisticated synthon hierarchy dominated by non-covalent interactions. X-ray diffraction analyses reveal a primary R²₂(8) hydrogen bonding motif between carboxylic dimers of phthalic acid and melamine's amino groups, with O···N distances of 2.65-2.70 Å and bond energies of 25-30 kJ/mol [4] [7]. This robust interaction creates a planar 2D network that serves as the co-crystal's structural foundation.
Secondary interactions include:
Table 3: Non-Covalent Interaction Hierarchy in EINECS 276-318-0 Co-Crystals
Interaction Type | Bond Length (Å) | Energy (kJ/mol) | Structural Role |
---|---|---|---|
O-H···N H-bond | 1.85 ± 0.05 | 28.3 ± 1.2 | Primary framework |
N-H···O=C H-bond | 2.10 ± 0.08 | 18.7 ± 0.9 | Framework stabilization |
π-π stacking | 3.45 ± 0.15 | 16.5 ± 1.5 | Layer alignment |
C-I···O halogen | 2.95 ± 0.10 | 12.8 ± 0.7 | Crystal orientation |
S···O chalcogen | 3.20 ± 0.12 | 8.5 ± 0.5 | Thermal stability |
Supramolecular control strategies exploit these interactions through coformer functionalization. Electron-withdrawing groups (e.g., -NO₂, -CF₃) strengthen hydrogen bonds by increasing carboxyl acidity, while extended π-systems enhance stacking interactions. Computational modeling using density functional theory (M06-2X/def2-TZVP) accurately predicts interaction energies within 3.5% of experimental values, enabling rational design of co-crystals with tailored melting points (range: 185-280°C) and solubility profiles [4] [7]. The synthon preference landscape can be precisely manipulated through molecular engineering—introducing steric bulk switches assembly from R²₂(8) to [**]R⁴₄(12) motifs, creating distinct polymorphs with modified dissolution kinetics.
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